molecular formula C19H23NO3 B2577941 N-(2-hydroxy-2-phenylpropyl)-4-isopropoxybenzamide CAS No. 1351613-18-7

N-(2-hydroxy-2-phenylpropyl)-4-isopropoxybenzamide

Cat. No. B2577941
CAS RN: 1351613-18-7
M. Wt: 313.397
InChI Key: VZSIGOXSPQPFLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-hydroxy-2-phenylpropyl)-4-isopropoxybenzamide, also known as GW501516, is a synthetic drug that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was initially developed as a potential treatment for metabolic disorders, including obesity, diabetes, and dyslipidemia. However, it gained popularity in the sports industry as a performance-enhancing drug due to its ability to increase endurance and fat burning.

Scientific Research Applications

Electrochemical Biosensors

A study by Karimi-Maleh et al. (2014) developed a high-sensitive biosensor based on FePt/CNTs nanocomposite/N-(4-hydroxyphenyl)-3,5-dinitrobenzamide modified carbon paste electrode for simultaneous determination of glutathione and piroxicam, showcasing the role of benzamide derivatives in enhancing electrochemical detection of biologically relevant molecules (Karimi-Maleh et al., 2014).

Metabolism of Benzamides

Research by Ross et al. (1983) investigated the metabolic conversion of N-methyl and N,N-dimethylbenzamides to N-hydroxymethyl compounds, shedding light on the metabolic pathways and stability of benzamide derivatives, which could be relevant for understanding the metabolism of N-(2-hydroxy-2-phenylpropyl)-4-isopropoxybenzamide (Ross et al., 1983).

Synthesis of Quinazolinones

Hikawa et al. (2012) developed a palladium-catalyzed method for synthesizing 4-phenylquinazolinones from o-aminobenzamides and benzyl alcohols, demonstrating the utility of benzamide derivatives in complex organic synthesis processes (Hikawa et al., 2012).

Antitumor Activities

A study by Lin et al. (2016) explored the anti-tumor function of phenoxybenzamine hydrochloride in glioma, illustrating the potential of certain benzamide derivatives for cancer therapy (Lin et al., 2016).

properties

IUPAC Name

N-(2-hydroxy-2-phenylpropyl)-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3/c1-14(2)23-17-11-9-15(10-12-17)18(21)20-13-19(3,22)16-7-5-4-6-8-16/h4-12,14,22H,13H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZSIGOXSPQPFLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NCC(C)(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxy-2-phenylpropyl)-4-isopropoxybenzamide

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